(6-(2-[2-(4-Fluorophenyl)-4-(2-hydroxyphenylcarbamoyl)-5-isopropyl-3-phenylpyrrol-1-yl]ethyl)-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic acid tert-butyl ester
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Overview
Description
The compound (6-(2-[2-(4-Fluorophenyl)-4-(2-hydroxyphenylcarbamoyl)-5-isopropyl-3-phenylpyrrol-1-yl]ethyl)-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic acid tert-butyl ester is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including a fluorophenyl group, a hydroxyphenylcarbamoyl group, and a dioxane ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(2-[2-(4-Fluorophenyl)-4-(2-hydroxyphenylcarbamoyl)-5-isopropyl-3-phenylpyrrol-1-yl]ethyl)-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic acid tert-butyl ester involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: This step involves the reaction of an α-amino ketone with an O-acyl oxime in the presence of a copper catalyst to form the pyrrole ring.
Introduction of the Fluorophenyl and Hydroxyphenylcarbamoyl Groups: These groups are introduced through nucleophilic substitution reactions, where the appropriate phenyl derivatives react with the pyrrole intermediate.
Formation of the Dioxane Ring: The dioxane ring is formed through a cyclization reaction involving the appropriate diol and acetic acid derivatives.
Esterification: The final step involves the esterification of the acetic acid derivative with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
(6-(2-[2-(4-Fluorophenyl)-4-(2-hydroxyphenylcarbamoyl)-5-isopropyl-3-phenylpyrrol-1-yl]ethyl)-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic acid tert-butyl ester: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
(6-(2-[2-(4-Fluorophenyl)-4-(2-hydroxyphenylcarbamoyl)-5-isopropyl-3-phenylpyrrol-1-yl]ethyl)-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic acid tert-butyl ester: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar fluorinated aromatic structure.
Pregabalin Lactam Dimer: A compound with similar synthetic routes and applications in pharmaceuticals.
Uniqueness
(6-(2-[2-(4-Fluorophenyl)-4-(2-hydroxyphenylcarbamoyl)-5-isopropyl-3-phenylpyrrol-1-yl]ethyl)-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic acid tert-butyl ester: stands out due to its complex structure, which combines multiple functional groups, making it highly versatile in various chemical reactions and applications. Its unique combination of fluorophenyl, hydroxyphenylcarbamoyl, and dioxane groups provides distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl 2-[6-[2-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H47FN2O6/c1-25(2)36-35(38(46)42-31-15-11-12-16-32(31)44)34(26-13-9-8-10-14-26)37(27-17-19-28(41)20-18-27)43(36)22-21-29-23-30(48-40(6,7)47-29)24-33(45)49-39(3,4)5/h8-20,25,29-30,44H,21-24H2,1-7H3,(H,42,46) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJAGODXZFIYDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H47FN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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